Cas no 62638-69-1 (Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-)
![Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- structure](https://ja.kuujia.com/scimg/cas/62638-69-1x500.png)
Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- 化学的及び物理的性質
名前と識別子
-
- Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-
- N-ethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
- RWSFBSWRFBRXDY-UHFFFAOYSA-N
- Oprea1_127622
- HMS2782L08
- HMS1452D11
- 62638-69-1
- MLS000860970
- SMR000459754
- IDI1_018838
- N-ethyl[1,3]thiazolo[5,4-b]pyridin-2-amine
- Maybridge3_007451
- DTXSID20372655
- CHEMBL1578069
-
- インチ: InChI=1S/C8H9N3S/c1-2-9-8-11-6-4-3-5-10-7(6)12-8/h3-5H,2H2,1H3,(H,9,11)
- InChIKey: RWSFBSWRFBRXDY-UHFFFAOYSA-N
- ほほえんだ: CCNC1=NC2=C(S1)N=CC=C2
計算された属性
- せいみつぶんしりょう: 179.05187
- どういたいしつりょう: 179.05171847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- PSA: 37.81
Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-339671-1.0g |
N-ETHYL-[1,3]THIAZOLO[5,4-B]PYRIDIN-2-AMINE |
62638-69-1 | 1.0g |
$739.0 | 2023-02-23 | ||
Enamine | EN300-339671-5.0g |
N-ETHYL-[1,3]THIAZOLO[5,4-B]PYRIDIN-2-AMINE |
62638-69-1 | 5.0g |
$1939.0 | 2023-02-23 | ||
Enamine | EN300-339671-2.5g |
N-ETHYL-[1,3]THIAZOLO[5,4-B]PYRIDIN-2-AMINE |
62638-69-1 | 2.5g |
$1531.0 | 2023-02-23 | ||
Enamine | EN300-339671-10.0g |
N-ETHYL-[1,3]THIAZOLO[5,4-B]PYRIDIN-2-AMINE |
62638-69-1 | 10.0g |
$2438.0 | 2023-02-23 |
Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- 関連文献
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-に関する追加情報
Recent Advances in the Study of Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- (CAS: 62638-69-1)
Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- (CAS: 62638-69-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of kinase inhibition and anti-inflammatory effects. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications in drug development.
The compound's unique structure, featuring a thiazolo[5,4-b]pyridine core with an N-ethylamine substituent, has been identified as a promising scaffold for the design of kinase inhibitors. Kinases play a critical role in various cellular processes, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. Recent research has demonstrated that Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- exhibits selective inhibition against specific kinase targets, making it a valuable candidate for further optimization and development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and biological evaluation of Thiazolo[5,4-b]pyridin-2-amine derivatives, including the N-ethyl variant. The study employed a combination of computational modeling and in vitro assays to assess the compound's binding affinity and inhibitory activity against a panel of kinases. Results indicated that the N-ethyl substitution significantly enhanced the compound's selectivity for certain kinase isoforms, reducing off-target effects and improving its therapeutic potential.
Another recent investigation, reported in Bioorganic & Medicinal Chemistry Letters, focused on the anti-inflammatory properties of Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-. The study utilized cell-based assays to evaluate the compound's ability to modulate inflammatory signaling pathways, such as NF-κB and MAPK. Findings revealed that the compound effectively suppressed the production of pro-inflammatory cytokines, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.
Despite these promising results, challenges remain in the development of Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- as a therapeutic agent. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. However, the compound's demonstrated selectivity and efficacy in preliminary studies underscore its potential as a valuable tool in chemical biology and drug discovery.
In conclusion, Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- (CAS: 62638-69-1) represents a promising scaffold for the development of kinase inhibitors and anti-inflammatory agents. Recent research has highlighted its selective inhibition of key therapeutic targets and its potential to modulate inflammatory pathways. Continued exploration of its pharmacological properties and optimization of its chemical structure will be essential for advancing this compound toward clinical applications.
62638-69-1 (Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-) 関連製品
- 23428-77-5(1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone)
- 1172135-81-7(4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation))
- 2097934-00-2(3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide)
- 1552304-61-6(2-(4-methylbenzoyl)-1H-indol-3-amine)
- 1163283-41-7(Methyl 2-(difluoromethyl)-4-hydroxybenzoate)
- 3290-01-5(2,3-Dichlorobenzyl Chloride)
- 887459-52-1(N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide)
- 1803730-12-2(3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol)
- 1065484-87-8(5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine)
- 2228338-16-5(4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol)



